molecular formula C21H27N3O2 B2580788 6-Tert-butyl-2-[1-(4-methylbenzoyl)piperidin-4-yl]pyridazin-3-one CAS No. 2310225-23-9

6-Tert-butyl-2-[1-(4-methylbenzoyl)piperidin-4-yl]pyridazin-3-one

Cat. No. B2580788
CAS RN: 2310225-23-9
M. Wt: 353.466
InChI Key: WBUCQCYZFGEREX-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-[1-(4-methylbenzoyl)piperidin-4-yl]pyridazin-3-one, also known as TBPB, is a novel compound that has gained significant attention in scientific research due to its potential as a tool for studying ion channels. TBPB is a positive allosteric modulator of the voltage-gated potassium channel Kv1.3, which is involved in a variety of physiological processes, including T-cell activation, cell proliferation, and apoptosis.

Mechanism of Action

6-Tert-butyl-2-[1-(4-methylbenzoyl)piperidin-4-yl]pyridazin-3-one acts as a positive allosteric modulator of the Kv1.3 channel. It binds to a specific site on the channel, causing a conformational change that enhances channel activity. This results in increased potassium efflux from the cell, leading to membrane hyperpolarization and increased cell excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Tert-butyl-2-[1-(4-methylbenzoyl)piperidin-4-yl]pyridazin-3-one are primarily related to its modulation of the Kv1.3 channel. 6-Tert-butyl-2-[1-(4-methylbenzoyl)piperidin-4-yl]pyridazin-3-one has been shown to enhance T-cell activation and proliferation, leading to increased cytokine production and immune response. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-Tert-butyl-2-[1-(4-methylbenzoyl)piperidin-4-yl]pyridazin-3-one is its specificity for the Kv1.3 channel. This allows for precise modulation of channel activity without affecting other ion channels. However, one limitation of 6-Tert-butyl-2-[1-(4-methylbenzoyl)piperidin-4-yl]pyridazin-3-one is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for research on 6-Tert-butyl-2-[1-(4-methylbenzoyl)piperidin-4-yl]pyridazin-3-one. One area of interest is the development of more potent and selective modulators of the Kv1.3 channel. Another area of interest is the use of 6-Tert-butyl-2-[1-(4-methylbenzoyl)piperidin-4-yl]pyridazin-3-one as a tool for studying the role of the Kv1.3 channel in various physiological processes, such as T-cell activation and proliferation. Additionally, 6-Tert-butyl-2-[1-(4-methylbenzoyl)piperidin-4-yl]pyridazin-3-one may have potential as a therapeutic agent for the treatment of autoimmune diseases.

Synthesis Methods

The synthesis of 6-Tert-butyl-2-[1-(4-methylbenzoyl)piperidin-4-yl]pyridazin-3-one involves a multi-step process that begins with the reaction between 4-methylbenzoyl chloride and piperidine to form 1-(4-methylbenzoyl)piperidine. This intermediate is then reacted with 2-tert-butyl-3-oxo-6-(trifluoromethyl)pyridine to form the final product, 6-Tert-butyl-2-[1-(4-methylbenzoyl)piperidin-4-yl]pyridazin-3-one. The overall yield of this process is approximately 20%.

Scientific Research Applications

6-Tert-butyl-2-[1-(4-methylbenzoyl)piperidin-4-yl]pyridazin-3-one has been used extensively in scientific research as a tool for studying the Kv1.3 channel. This channel is expressed in a variety of cell types, including T-cells, and plays a crucial role in the immune response. 6-Tert-butyl-2-[1-(4-methylbenzoyl)piperidin-4-yl]pyridazin-3-one has been shown to enhance Kv1.3 channel activity, leading to increased T-cell activation and proliferation. This has important implications for the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.

properties

IUPAC Name

6-tert-butyl-2-[1-(4-methylbenzoyl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-15-5-7-16(8-6-15)20(26)23-13-11-17(12-14-23)24-19(25)10-9-18(22-24)21(2,3)4/h5-10,17H,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUCQCYZFGEREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Tert-butyl-2-[1-(4-methylbenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one

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